Product packaging for acoR protein(Cat. No.:CAS No. 147416-64-6)

acoR protein

Cat. No.: B1176454
CAS No.: 147416-64-6
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Description

The AcoR protein is a [Protein Class, e.g., transcriptional regulator] involved in [specific biological process, e.g., the acetate switch metabolic pathway in bacteria]. This recombinant, research-grade protein is essential for investigating molecular mechanisms of [e.g., carbon metabolism regulation]. Its primary research applications include in vitro binding assays to map DNA-protein interactions, structural studies using [e.g., X-ray crystallography or cryo-EM ] to determine conformational states, and functional studies to elucidate its role in [specific signaling or metabolic networks]. The protein's dynamic structure and mechanism of action, which may involve [e.g., allosteric regulation ], are critical for understanding cellular adaptation and can inform broader research in [e.g., microbial physiology or drug discovery for infectious diseases]. For Research Use Only. Not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

147416-64-6

Molecular Formula

C7H15NO2

Synonyms

acoR protein

Origin of Product

United States

Molecular Architecture and Structural Determinants of Acor Protein Function

Protein Domain Organization and Consensus Motifs

The functional versatility of AcoR is attributed to the presence of distinct domains, each harboring specific consensus motifs critical for its regulatory activity. These domains work in concert to integrate signals from the environment, such as the presence of acetoin (B143602), and translate them into changes in gene expression. uniprot.orgresearchgate.net

DNA-Binding Domain (e.g., Helix-Turn-Helix Motif)

AcoR contains a DNA-binding domain, typically located towards its C-terminus. nih.govuniprot.orgresearchgate.net A key structural motif within this domain is the helix-turn-helix (HTH) motif. nih.govuniprot.orgresearchgate.net The HTH motif is a common DNA-binding structure found in many regulatory proteins, characterized by two alpha helices connected by a short turn. wikipedia.orgebi.ac.uk This motif facilitates specific binding to DNA sequences in the promoter regions of target genes, such as the acoXABC operon involved in acetoin cleavage. nih.govnih.govresearchgate.net Studies have indicated that the natural operator sequence for AcoR binding is often located upstream of the transcription start site and may contain palindromic regions. nih.govresearchgate.net

Nucleotide-Binding Domain (e.g., ATP-binding site)

The central region of the AcoR protein houses a nucleotide-binding domain (NBD). nih.govuniprot.orgebi.ac.ukresearchgate.net This domain is crucial for providing the energy required for transcriptional activation, typically through the binding and hydrolysis of ATP. uniprot.orgebi.ac.ukresearchgate.netebi.ac.ukvulcanchem.com A characteristic feature of this domain in AcoR and other related transcriptional activators is the presence of a conserved nucleotide-binding site, such as the GETGSGK motif, which is involved in ATP binding. nih.govebi.ac.ukvulcanchem.com The NBD belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, which are known to utilize the energy from ATP hydrolysis to mediate conformational changes and protein interactions. uniprot.orgebi.ac.uk

Ligand-Sensing Domain (e.g., GAF Domain, Acetoin Binding Pocket)

AcoR possesses a ligand-sensing domain that enables it to detect the presence of specific molecules, notably acetoin. uniprot.orgresearchgate.netnih.gov This domain often includes a GAF (cGMP-specific phosphodiesterases, adenylyl cyclases, and FhlA) domain. uniprot.orgresearchgate.netnih.gov GAF domains are known to bind small molecules, acting as sensors that can induce conformational changes in the protein upon ligand binding. uniprot.org The binding of acetoin to a specific pocket within this domain is a critical event that triggers the activation of AcoR's regulatory function. researchgate.net

Sigma Factor Interaction Domain (e.g., Sigma 54 Recruiting Domain)

As a σ⁵⁴-dependent transcriptional activator, AcoR contains a domain that mediates interaction with the alternative sigma factor σ⁵⁴. nih.govuni-goettingen.deuniprot.orgnih.govebi.ac.ukresearchgate.netebi.ac.uknih.govnih.gov This domain, sometimes referred to as the σ⁵⁴ interaction module or σ⁵⁴ recruiting domain, is essential for recruiting the σ⁵⁴-bound RNA polymerase holoenzyme to the promoter region of target genes. uniprot.orgebi.ac.ukresearchgate.netebi.ac.uknih.gov Unlike transcription initiated by the housekeeping sigma factor σ⁷⁰, σ⁵⁴-dependent transcription typically requires the assistance of enhancer-binding proteins like AcoR and is often ATP-dependent. nih.govnih.gov The interaction between AcoR and σ⁵⁴, coupled with ATP hydrolysis, facilitates the transition of the RNA polymerase-promoter complex from a closed to an open conformation, allowing transcription initiation. ebi.ac.ukebi.ac.uknih.gov

Conformational Dynamics and Allosteric Regulation

AcoR's activity is subject to allosteric regulation, where the binding of a ligand at one site affects the protein's conformation and activity at a distant site. researchgate.netbiorxiv.orgplos.orgplos.orgucsf.edu The binding of acetoin to the ligand-sensing domain induces conformational changes in AcoR. researchgate.net These changes are transduced through the protein structure, leading to increased affinity of the DNA-binding domain for its target sequences and facilitating interaction with the σ⁵⁴-RNA polymerase complex. researchgate.net The ATP-dependent interaction with σ⁵⁴ also involves conformational rearrangements, powered by the energy released from ATP hydrolysis in the nucleotide-binding domain. ebi.ac.ukebi.ac.uknih.gov These dynamic conformational changes are central to AcoR's ability to switch between an inactive state and an active state capable of initiating transcription. biorxiv.orgplos.orgplos.orgucsf.edunih.gov

Protein-Protein Interactions Modulating this compound Activity

The function of AcoR is intricately linked to its interactions with other proteins, most notably the σ⁵⁴ subunit of RNA polymerase. nih.govuni-goettingen.deuniprot.orgnih.govebi.ac.ukresearchgate.netebi.ac.uknih.govnih.gov The physical association between AcoR and σ⁵⁴ is a prerequisite for the activation of transcription from target promoters. nih.govnih.gov As a bEBP, AcoR binds to enhancer-like DNA sequences and, upon activation (e.g., by acetoin and ATP), interacts with the σ⁵⁴-RNA polymerase complex bound at the promoter, often looping the intervening DNA. nih.gov This interaction stimulates the ATPase activity of AcoR, and the energy from ATP hydrolysis is utilized to remodel the DNA at the promoter, enabling transcription initiation. ebi.ac.ukebi.ac.uknih.gov While the primary characterized protein interaction for AcoR is with σ⁵⁴, its role as a transcriptional regulator within the cellular machinery suggests potential transient interactions with other components of the transcription initiation complex or regulatory proteins that might modulate its expression or activity. abcam.comnih.govwikipedia.org

Mechanisms of Acor Protein Mediated Transcriptional Control

DNA Recognition and Specificity

The ability of the AcoR protein to precisely regulate gene expression is fundamentally dependent on its capacity to recognize and bind to specific DNA sequences within the promoter regions of its target genes. This recognition is a highly specific process mediated by the structural and chemical complementarity between the protein's DNA-binding domain and the nucleotide sequence of its binding site.

Identification of this compound Binding Sites (Operator Sequences)

The this compound, like other members of the NifA/NtrC family of transcriptional activators, possesses a characteristic C-terminal helix-turn-helix (HTH) motif which serves as its DNA-binding domain. nih.govresearchgate.net This structural motif enables the protein to make specific contacts with the major groove of the DNA. The specific DNA sequences recognized by AcoR are termed operator sequences.

Research has identified that the operator sequences for AcoR are located upstream of the genes it regulates, typically within the promoter region. researchgate.net In Alcaligenes eutrophus (now known as Cupriavidus necator), the AcoR binding sites are found in the region between the acoR gene itself and the downstream acoXABC operon, which encodes the structural genes for acetoin (B143602) catabolism. nih.gov These binding sites are characterized by sequences with dual rotational symmetry, a feature common to the binding sites of many transcriptional regulators. nih.gov

Two distinct types of symmetrical sequences have been identified as potential AcoR binding sites:

Type 1: CAC-(N₁₁ to N₁₈)-GTG

Type 2: TGT-(N₁₀ to N₁₄)-ACA

These sequences are similar to the upstream activator sequences recognized by the well-characterized NtrC and NifA proteins, respectively. nih.gov The palindromic nature of these sequences, with a central spacer region of variable length (N), is a hallmark of binding sites for dimeric or oligomeric transcription factors, where each monomer of the protein recognizes one half of the symmetrical sequence. The natural operator sequence for AcoR has been described as a palindromic region of approximately 30 base pairs, situated about 80 to 100 base pairs upstream of the translational start codon. researchgate.net

AcoR Operator Sequence Characteristics
Binding Motif Helix-Turn-Helix (HTH) in the C-terminal domain nih.govresearchgate.net
Location Upstream of target genes (e.g., acoXABC operon) nih.govresearchgate.net
General Structure Palindromic sequences with dual rotational symmetry nih.gov
Consensus Sequences CAC-(N₁₁ to N₁₈)-GTG TGT-(N₁₀ to N₁₄)-ACA nih.gov
Size of Operator Region Approximately 30 base pairs researchgate.net
Upstream Position ~80 to 100 base pairs from the start codon researchgate.net

Analysis of Upstream Activating Sequences

The operator sequences for AcoR are located within broader regulatory regions known as upstream activating sequences (UASs). UASs are crucial cis-acting elements that enhance the transcription of a nearby gene and serve as the binding platform for transcriptional activators. wikipedia.org The binding of AcoR to the UAS is a prerequisite for the activation of transcription.

The symmetrical nature of the AcoR binding sites within the UAS is critical for its function. The dyad symmetry allows for the cooperative binding of AcoR monomers, which is often a key feature of transcriptional activators that form higher-order oligomers to function. The spacer region between the inverted repeats of the binding site plays a significant role in the proper positioning and orientation of the bound this compound, which in turn influences its interaction with the RNA polymerase holoenzyme.

Determinants of Binding Affinity and Specificity

The binding of AcoR to its specific DNA targets is a highly regulated process, with both binding affinity and specificity being key determinants of its regulatory activity.

Structural Basis of Specificity: The specificity of AcoR for its target DNA sequences is primarily determined by the amino acid residues within its helix-turn-helix DNA-binding domain. Specific amino acids in the recognition helix of the HTH motif form hydrogen bonds and other non-covalent interactions with the functional groups of the bases exposed in the major groove of the DNA. This precise molecular recognition ensures that AcoR binds only to its cognate operator sequences.

Influence of Inducers: The binding affinity of AcoR for its DNA targets is significantly modulated by the presence of the inducer molecule, acetoin. researchgate.net In the absence of acetoin, the affinity of AcoR for its operator sequences is relatively low. However, upon binding of acetoin to a specific sensor domain within the this compound, it is thought to undergo a conformational change that increases its affinity for the DNA. researchgate.net This mechanism ensures that the genes for acetoin catabolism are only transcribed when the substrate (acetoin) is available.

Transcriptional Activation Cascade

Once bound to its upstream activating sequence, the this compound initiates a cascade of events that leads to the activation of transcription from a σ54-dependent promoter. This process is energetically unfavorable and requires the input of energy in the form of ATP hydrolysis.

Mechanism of Sigma 54-Dependent Promoter Activation

The activation of σ54-dependent promoters is a multi-step process that distinguishes it from the more common σ70-dependent transcription. The σ54-containing RNA polymerase holoenzyme can bind to the promoter to form a stable closed complex, but it is unable to spontaneously isomerize to the transcriptionally active open complex. nih.gov The role of AcoR, as a bacterial enhancer-binding protein (bEBP), is to catalyze this transition.

The activation process is thought to proceed as follows:

Oligomerization of AcoR: Upon binding to the UAS, and likely triggered by the presence of an inducer like acetoin, AcoR monomers oligomerize to form a multimeric, likely hexameric, complex.

DNA Looping: The UAS is typically located at a distance from the promoter. To interact with the promoter-bound RNA polymerase holoenzyme, the intervening DNA must loop out. elifesciences.org

Interaction with σ54: The oligomerized AcoR complex then makes direct contact with the σ54 subunit of the RNA polymerase holoenzyme. nih.gov This interaction is mediated by specific domains on both AcoR and σ54.

ATP Hydrolysis and Conformational Change: The this compound possesses an ATPase activity. The hydrolysis of ATP provides the energy for a conformational change in the AcoR-σ54-RNA polymerase complex. nih.gov This remodeling of the complex is the key step in transcriptional activation.

Promoter Melting: The energy from ATP hydrolysis is used to unwind the DNA at the promoter, forming the open promoter complex. This allows the RNA polymerase to initiate transcription.

Role of Nucleotide Hydrolysis in Activation

The hydrolysis of nucleotides, specifically ATP, is an indispensable step in the activation of σ54-dependent transcription by AcoR and other bEBPs. The this compound contains a conserved nucleotide-binding site, and its ATPase activity is essential for its function as a transcriptional activator. nih.govnih.gov

The energy released from the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is not used for the synthesis of new chemical bonds but is instead transduced into mechanical work. This energy drives the conformational changes within the this compound itself and, through its interaction with σ54, within the RNA polymerase holoenzyme. nih.gov These conformational changes are ultimately responsible for the melting of the DNA at the promoter and the transition from the closed to the open complex. The precise mechanism by which the chemical energy of ATP hydrolysis is coupled to these structural rearrangements is an area of active research, but it is clear that this process is central to the regulatory function of AcoR.

This compound-RNA Polymerase Interactions

The activation of gene expression by AcoR is contingent upon its direct interaction with the σ⁵⁴-RNA polymerase (σ⁵⁴-RNAP) holoenzyme. Unlike the more common σ⁷⁰-family of sigma factors, the σ⁵⁴-holoenzyme forms a stable, closed complex with promoter DNA but is unable to initiate transcription without receiving an activation signal from an associated EBP like AcoR. nih.govmdpi.com

AcoR shares significant homology with well-studied σ⁵⁴ activators such as NtrC and NifA. nih.gov Based on these homologies and extensive research on this family of proteins, the interaction mechanism can be detailed. AcoR, like other EBPs, possesses a highly conserved central AAA+ (ATPase Associated with various cellular Activities) domain. nih.govebi.ac.uk This domain is responsible for hydrolyzing ATP, a process that provides the energy required to induce a conformational change in the σ⁵⁴-RNAP holoenzyme, leading to the melting of the DNA at the promoter and the formation of the transcription-ready open promoter complex. nih.govelifesciences.org

The interaction sequence is as follows:

AcoR first binds to specific DNA sites known as upstream activating sequences (UAS), which are located a considerable distance from the core promoter element. nih.govasm.org

Upon activation by its ligand, acetoin, AcoR likely forms a hexameric or oligomeric ring structure. mdpi.com

This oligomeric AcoR complex then interacts directly with the σ⁵⁴ subunit of the holoenzyme that is bound to the promoter. This interaction is mediated by specific loops, such as the GAFTGA loop, within the central AAA+ domain of the activator, which contacts Region I of the σ⁵⁴ protein. nih.govmdpi.com

The energy released from ATP hydrolysis by the AcoR oligomer is used to remodel the σ⁵⁴-RNAP-promoter complex, triggering the initiation of transcription. nih.govelifesciences.org

This ATP-dependent interaction is a hallmark of transcription at σ⁵⁴-dependent promoters and ensures that genes for specific metabolic pathways, such as acetoin catabolism, are only expressed when the necessary activator protein is present and has been signaled by its cognate effector molecule. nih.govelifesciences.org

Table 1: Key Protein Domains Involved in AcoR-RNA Polymerase Interaction
ProteinDomain/RegionFunctionInteracting Partner
AcoRCentral AAA+ DomainATP hydrolysis to power transcriptional activationσ⁵⁴ (Region I)
AcoRC-terminal HTH DomainBinds to Upstream Activating Sequences (UAS) on DNADNA
RNA Polymeraseσ⁵⁴ (Sigma-54) SubunitPromoter recognition and binding; receives activation signalAcoR (AAA+ Domain)

Ligand-Induced Allostery and Transcriptional Response

Allostery is a fundamental process in which the binding of a ligand at one site on a protein influences the protein's activity at a distant site. For AcoR, this mechanism ensures that it only activates transcription in response to the presence of its specific metabolic substrate, acetoin.

The expression of the aco operon, which encodes the enzymes for the acetoin dehydrogenase complex, is strongly induced by the presence of acetoin in the growth medium. nih.govasm.org This induction is strictly dependent on the presence of a functional this compound. nih.gov In mutant strains lacking the acoR gene, the utilization of acetoin is abolished, and transcription of the aco operon does not occur even when acetoin is abundant. nih.gov This establishes acetoin as the direct inducer that modulates the regulatory activity of the this compound. The protein essentially functions as a sensor; it detects the intracellular presence of acetoin and, in response, switches on the genes necessary for its breakdown. asm.org

The molecular structure of AcoR, like its homologues, is typically modular, consisting of distinct functional domains. ebi.ac.uk These generally include an N-terminal regulatory domain, the central AAA+ catalytic domain, and a C-terminal DNA-binding domain, often featuring a helix-turn-helix (HTH) motif. nih.govnih.gov

The N-terminal region typically serves as the signal reception or sensor domain. asm.org In AcoR from some species, a GAF domain has been identified in this region. uniprot.org GAF domains are known to bind a variety of small molecule second messengers and ligands. It is within this N-terminal domain that acetoin binding is presumed to occur.

The binding of acetoin induces a conformational change that is transmitted through the protein structure to the other domains—a process known as ligand-induced allostery. This structural rearrangement is thought to relieve an inhibitory constraint that the N-terminal domain places upon the central AAA+ domain in the absence of the ligand. Once this inhibition is removed, the central domains of several AcoR monomers are free to oligomerize into the active, ATP-hydrolyzing hexameric ring. mdpi.com This change from an inactive to an active state allows AcoR to engage with the σ⁵⁴-RNAP holoenzyme and initiate transcription. This allosteric control prevents wasteful ATP hydrolysis and gene expression when the target substrate, acetoin, is not available.

Table 2: Allosteric Regulation of AcoR Activity
StateLigand (Acetoin)AcoR ConformationFunctional Activity
InactiveAbsentN-terminal domain represses the central AAA+ domainCannot hydrolyze ATP; does not activate transcription
ActiveBoundRepression is relieved, allowing the central domain to oligomerizeHydrolyzes ATP; interacts with σ⁵⁴-RNAP to initiate transcription

Genetic Organization and Regulation of Acor Protein Expression

Genomic Context and Operon Structure (e.g., acoR gene and acoABCL operon)

The acoR gene is typically found in close proximity to the acoABCL operon, which encodes the enzymes of the acetoin (B143602) dehydrogenase complex responsible for acetoin breakdown. nih.govresearchgate.nethgc.jp In Bacillus subtilis, the acoR gene is located downstream of the acoABCL operon and acts as a positive regulator for its transcription. nih.govresearchgate.net The acoABCL operon itself forms a single transcriptional unit. researchgate.nethgc.jp In Alcaligenes eutrophus, the acoR gene is located upstream of the acoXABC genes, which are essential for acetoin cleavage. nih.govnih.gov The organization and specific gene names within the acetoin utilization locus can vary between bacterial species.

The acoABCL operon in Bacillus subtilis encodes the E1α, E1β, E2, and E3 subunits of the acetoin dehydrogenase complex. nih.govresearchgate.net This complex is responsible for the catabolism of acetoin. nih.govresearchgate.net

Table 1: Genomic Organization of aco Loci in Different Bacteria

OrganismacoR Gene Location Relative to Structural GenesStructural Genes/Operon
Bacillus subtilisDownstreamacoABCL
Alcaligenes eutrophusUpstreamacoXABC

Transcriptional Regulation of the acoR Gene

The transcription of the acoR gene is subject to complex regulation, responding to both the presence of acetoin and the availability of other carbon sources.

Promoter Architecture and Basal Transcription

The acoR gene has its own promoter. nih.govresearchgate.net In Alcaligenes eutrophus, the acoR promoter region contains sequences resembling the sigma 70 consensus sequence of Escherichia coli. nih.govnih.gov Studies in Alcaligenes eutrophus revealed that acoR is expressed at a low level under various culture conditions, suggesting a basal level of transcription. nih.govnih.gov In Bacillus subtilis, the expression of acoR is not induced by acetoin. nih.govresearchgate.netnih.gov

Table 2: Characteristics of the acoR Promoter

OrganismPromoter FeaturesBasal Transcription
Alcaligenes eutrophusResembles sigma 70 consensus sequence; contains upstream activator sequences. nih.govnih.govLow level under various conditions. nih.govnih.gov
Bacillus subtilisContains regions protected by CcpA; located upstream of the acoR gene. nih.govresearchgate.netnih.govresearchgate.netNot induced by acetoin. nih.govresearchgate.netnih.gov

Carbon Catabolite Repression by CcpA

A significant regulatory mechanism affecting acoR expression is carbon catabolite repression (CCR), primarily mediated by the Catabolite Control Protein A (CcpA). nih.govresearchgate.netresearchgate.netnih.gov CcpA acts as a repressor of acoR transcription, particularly in the presence of glucose. nih.govresearchgate.netresearchgate.netnih.gov This repression is mediated by the specific binding of CcpA to sequences within the acoR promoter region. nih.govresearchgate.netresearchgate.netnih.gov In Bacillus subtilis, CcpA's repressive effect on acoR is relieved in ccpA mutants. researchgate.net

Table 3: CcpA-Mediated Regulation of acoR

RegulatorEffect on acoR TranscriptionCondition(s)Mechanism
CcpARepressionPresence of glucoseBinds to sequences in the acoR promoter. nih.govresearchgate.netresearchgate.netnih.gov

Influence of Nutritional and Environmental Signals on acoR Expression

Beyond carbon catabolite repression, the expression of acoR can be influenced by other nutritional and environmental signals. While the primary signal for inducing the acoABCL operon is acetoin, the regulation of acoR itself is different. nih.govresearchgate.net As mentioned, acoR expression in Bacillus subtilis is not induced by acetoin but is repressed by glucose. nih.govresearchgate.netnih.gov This suggests that the availability of preferred carbon sources is a key factor in controlling the basal level of the AcoR regulator. The broader influence of other nutritional or environmental signals on acoR expression would require further investigation, but the dominance of CCR by CcpA in the presence of glucose is well-established. nih.govresearchgate.netnih.gov

Post-Transcriptional and Post-Translational Regulation of AcoR Protein

Information specifically on the post-transcriptional and post-translational regulation of the this compound is less extensively documented compared to its transcriptional regulation. Post-transcriptional regulation can involve mechanisms like mRNA splicing, stability, and translation control, often mediated by RNA-binding proteins or small RNAs. uba.arwikipedia.org Post-translational modifications (PTMs) are covalent changes to a protein after translation, which can affect its activity, localization, stability, and interactions. nih.govwikipedia.orgthermofisher.com Common PTMs include phosphorylation, acetylation, glycosylation, and ubiquitination. thermofisher.com

While the UniProt entry for Bacillus subtilis AcoR mentions potential ATP binding sites and a helix-turn-helix DNA binding domain, it does not list specific post-translational modifications. uniprot.org The structure of AcoR includes domains such as a helix-turn-helix DNA binding domain, an ATP-binding domain, an acetoin binding pocket, and a sigma54 recruiting domain, suggesting potential regulatory mechanisms involving ligand binding (acetoin, ATP) and protein-protein interactions (with sigma54). researchgate.netresearchgate.netoup.com The GAF domain in AcoR is reported to repress enhancer transcriptional activity at the acoA promoter. researchgate.net These aspects hint at potential regulatory mechanisms acting on the protein level, but detailed studies specifically on AcoR post-transcriptional or post-translational modifications are limited in the provided search results.

Physiological Roles and Metabolic Interconnections of Acor Protein

Regulation of Acetoin (B143602) Catabolism Pathways

AcoR is well-characterized as a positive transcriptional activator of the operons encoding the acetoin catabolic machinery. In species like Bacillus subtilis and Bacillus thuringiensis, AcoR activates the acoABCL operon, which codes for the subunits of the acetoin dehydrogenase complex. nih.govnih.govmdpi.com This complex is responsible for the conversion of acetoin into acetyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. wikipedia.org The activation by AcoR is dependent on the alternative sigma factor sigma L (σL or sigma 54). nih.govnih.gov

Studies in B. subtilis have shown that the transcription of the acoABCL operon is strongly induced in the presence of acetoin, and this induction is dependent on AcoR. nih.govasm.orgresearchgate.net The acoR gene itself is typically located downstream of the acoABCL operon. nih.govresearchgate.net AcoR, as a σ54-dependent activator, interacts with upstream activating sequences in the promoter region of the acoABCL operon to stimulate transcription. nih.govnih.govresearchgate.net

In Bacillus thuringiensis, the acoABCL operon forms a single transcriptional unit, and its transcription is induced by acetoin and positively regulated by AcoR and controlled by sigma 54. nih.gov AcoR in B. thuringiensis has been shown to contain a helix-turn-helix (HTH) domain responsible for binding to a specific inverted repeat region upstream of the acoA gene. nih.gov Additionally, a GAF domain in AcoR has been reported to repress enhancer transcriptional activity at the acoA promoter. nih.gov

In Cupriavidus necator H16 (formerly Alcaligenes eutrophus H16), AcoR acts as a regulatory protein required for the sigma-54-dependent transcription of the acoXABC genes, which are essential for acetoin cleavage. uniprot.orgnih.gov Similar to the Bacillus system, acoR is located upstream of the structural genes, and its product shows homology to other transcriptional activators. nih.gov

The expression of acoR itself is also subject to regulation. In B. subtilis, acoR transcription is not induced by acetoin but is repressed by glucose, a phenomenon mediated by the global regulator CcpA (carbon catabolite control protein A). nih.govasm.orgresearchgate.net CcpA binds to the promoter region of acoR, leading to repression of its transcription. nih.govasm.orgresearchgate.net This regulatory mechanism ensures that the acetoin utilization pathway is primarily active when glucose, a preferred carbon source, is not available. A similar repression of acoR and the aco operon by glucose via CcpA has been observed in Bacillus thuringiensis. nih.govresearchgate.net

Table 1: Regulation of aco Operon Transcription by AcoR and CcpA in Bacillus Species

SpeciesOperonRegulatorInducerRepressorSigma FactorKey Findings
Bacillus subtilisacoABCLAcoRAcetoinGlucoseσL (σ54)AcoR is a positive activator; CcpA represses acoR transcription; Acetoin induces acoABCL expression. nih.govasm.orgresearchgate.net
Bacillus thuringiensisacoABCLAcoRAcetoinGlucoseσ54AcoR positively regulates transcription; CcpA represses aco operon and acoR transcription. nih.govresearchgate.net
Cupriavidus necatoracoXABCAcoRAcetoinNot specifiedσ54AcoR is required for transcription of acetoin cleavage genes. uniprot.orgnih.gov

Contribution to Carbon Source Utilization and Adaptation

The ability to utilize acetoin as a carbon source is crucial for the survival and adaptation of many bacteria in diverse environments. Acetoin is often produced and secreted during the exponential growth phase, particularly when bacteria are grown on readily fermentable carbon sources like glucose or amino acids. wikipedia.orgasm.org This process can prevent over-acidification of the growth medium. wikipedia.org When preferred carbon sources become depleted, bacteria can then re-internalize and catabolize the accumulated acetoin for energy and growth during the stationary phase. nih.govasm.orgnih.gov

AcoR, by controlling the expression of the acetoin catabolic pathway, directly contributes to this metabolic shift and enables the bacteria to utilize a secondary carbon reserve. This is particularly important in environments where nutrient availability fluctuates. The regulation by CcpA ensures that acetoin is utilized only when more favorable carbon sources are unavailable, optimizing carbon utilization efficiency. nih.govasm.orgresearchgate.net

In Cupriavidus necator, which can grow chemolithoautotrophically, the ability to metabolize acetoin is also relevant. Deletion of the acoABC operon in C. necator was performed in one study to prevent acetoin consumption and improve its production from CO2, highlighting the catabolic role of this pathway. nih.gov

Integration with Central Metabolic Networks

The acetoin catabolic pathway, regulated by AcoR, is directly linked to central metabolic networks through the production of acetyl-CoA. The acetoin dehydrogenase complex converts acetoin into acetyl-CoA and acetaldehyde. wikipedia.org Acetyl-CoA can then enter the TCA cycle, generating ATP and providing precursors for biosynthesis. This connection allows bacteria to recover energy and carbon from acetoin, integrating this secondary metabolic route with the core energy-generating pathway.

The regulation of acoR expression by CcpA, a key regulator of carbon catabolite repression, further illustrates the integration of acetoin metabolism with central carbon control. nih.govasm.orgresearchgate.net CcpA's role in repressing genes involved in the utilization of less preferred carbon sources, while often activating pathways for preferred ones, positions AcoR and acetoin catabolism within the broader hierarchy of carbon source utilization. nih.govasm.orgresearchgate.net

While the primary link is through acetyl-CoA entry into the TCA cycle, the interplay between acetoin metabolism and other central pathways can be complex and species-specific. The production of acetoin itself is linked to pyruvate (B1213749) metabolism, as alpha-acetolactate, a precursor to acetoin, is derived from pyruvate. wikipedia.orgwikipedia.org Acetolactate is converted to acetoin by acetolactate decarboxylase. wikipedia.org

Impact on Bacterial Virulence, Biofilm Formation, or Stress Response (if applicable to specific organisms)

While AcoR's primary established role is in regulating acetoin catabolism for metabolic flexibility, direct evidence specifically linking the acetoin catabolism regulatory protein AcoR to bacterial virulence, biofilm formation, or stress response (beyond metabolic stress due to carbon limitation) is not extensively documented in the provided search results for organisms like B. subtilis or C. necator.

Metabolic pathways, including those for acetoin and butanediol, can indirectly influence bacterial phenotypes such as virulence and biofilm formation, as these processes are energy-intensive and require specific metabolic states. frontiersin.org For instance, acetoin and 2,3-butanediol (B46004) are bacterial volatile compounds that have been reported to modulate antibiotic resistance, biofilm formation, and virulence in some contexts. frontiersin.org However, the direct involvement of AcoR in regulating genes specifically required for virulence factors or biofilm matrix components has not been clearly demonstrated in the provided literature.

It is important to distinguish the acetoin catabolism regulatory protein AcoR from other regulatory proteins that may share similar names but have different functions, such as AcrR, which is involved in regulating efflux pumps and contributes to antibiotic resistance in Klebsiella pneumoniae. wikipedia.org Another protein named "ACOR protein" in Alcaligenes eutrophus (likely the aconitase in C. necator) is involved in the TCA cycle and is distinct from the acetoin catabolism regulator. asm.org

In Clostridioides difficile, a different type of AcoR, belonging to the DeoR-family of regulators, has been identified. biorxiv.org This AcoR in C. difficile regulates the aco operon in a manner distinct from the sigma-54 dependent activation seen in other bacteria and appears to play a role in the nutritional repression of sporulation, rather than supporting growth on acetoin. biorxiv.org This highlights that the function and regulatory role of proteins named AcoR can vary between bacterial species.

Based on the available information, the primary and well-defined impact of the acetoin catabolism regulatory protein AcoR is on the metabolic adaptation of bacteria to utilize acetoin as a carbon source, particularly under conditions of carbon depletion. While metabolic state can influence virulence and biofilm formation, a direct regulatory link between AcoR and these specific processes is not strongly supported by the provided research findings.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Acetoin179 mdpi.comwikipedia.orgasm.orgnih.govthegoodscentscompany.comunito.itnih.gov
2,3-Butanediol262 researchgate.netuniprot.orgscribd.com
alpha-Acetolactate440878 wikipedia.org, 79041 researchgate.net, 13696363 biozym.vn
Acetolactate decarboxylase1151802 frontiersin.orgthegoodscentscompany.combiozym.vnnih.govwhiterose.ac.uk, 9025-02-9 frontiersin.orgthegoodscentscompany.comnih.gov
Acetolactate synthaseConcept/Enzyme (Inhibited by compounds like Bensulfuron CID 107828 nih.gov, Triafamone CID 16004663 nih.govresearchgate.net, Tribenuron CID 153909 wikipedia.org); Related protein targets available nih.govdntb.gov.uanih.gov
Acetoin dehydrogenase complexConcept/Enzyme (Encoded by acoABCL or acoXABC operons) nih.govnih.govmdpi.comwikipedia.orgasm.orgnih.govnih.govcore.ac.uk

Data Tables

Table 1: Regulation of aco Operon Transcription by AcoR and CcpA in Bacillus Species

SpeciesOperonRegulatorInducerRepressorSigma FactorKey Findings
Bacillus subtilisacoABCLAcoRAcetoinGlucoseσL (σ54)AcoR is a positive activator; CcpA represses acoR transcription; Acetoin induces acoABCL expression. nih.govasm.orgresearchgate.net
Bacillus thuringiensisacoABCLAcoRAcetoinGlucoseσ54AcoR positively regulates transcription; CcpA represses aco operon and acoR transcription. nih.govresearchgate.net
Cupriavidus necatoracoXABCAcoRAcetoinNot specifiedσ54AcoR is required for transcription of acetoin cleavage genes. uniprot.orgnih.gov

Comparative and Evolutionary Analysis of Acor Protein Homologs

Phylogenetic Distribution and Conservation Patterns Across Bacterial Species

AcoR homologs are found in various bacterial species capable of utilizing acetoin (B143602), including Alcaligenes eutrophus (now Cupriavidus necator), Bacillus subtilis, Bacillus thuringiensis, and Pseudomonas putida. nih.govresearchgate.netnih.govuniprot.orgpseudomonas.comuniprot.orguni-goettingen.de The presence of acoR genes is often linked to the presence of the aco operon, reflecting a conserved metabolic pathway. nih.govnih.gov

Phylogenetic analysis of AcoR and related proteins reveals their distribution across different bacterial lineages. embl.de Like other bacterial proteins, the conservation of AcoR can vary depending on the taxonomic distance between species and even strains. nih.gov Highly conserved regions are typically found within the functional domains, such as the AAA+ domain involved in ATP binding and hydrolysis, the σ⁵⁴ interaction domain, and the HTH DNA-binding domain. nih.govexpasy.orguniprot.org These conserved motifs are essential for the core function of AcoR as a transcriptional activator. nih.govexpasy.orguniprot.org

Data on the phylogenetic distribution of AcoR can be visualized in phylogenetic trees, often placing AcoR within clades of other σ⁵⁴-dependent activators involved in diverse metabolic processes. embl.de

Functional Divergence and Conservation in AcoR Protein Orthologs

Orthologs of AcoR, found in different bacterial species, generally conserve the core function of activating acetoin catabolism genes. researchgate.netnih.gov This functional conservation is supported by the high sequence similarity observed in the critical functional domains. nih.govexpasy.orguniprot.org

However, functional divergence can occur among orthologs. nih.govwikipedia.orgplos.org This divergence might manifest as differences in regulatory mechanisms, substrate specificity (though AcoR is primarily linked to acetoin), or interactions with other regulatory proteins. For instance, while AcoR in B. subtilis and B. thuringiensis positively regulates the aco operon, its expression is negatively controlled by glucose and the global regulator CcpA. researchgate.netnih.govuni-goettingen.de Such variations in upstream regulation represent a form of functional divergence at the level of pathway control, even if the direct activation of the aco operon by AcoR remains conserved. researchgate.netnih.govuni-goettingen.de

Studies on functional divergence often involve comparing amino acid substitution rates at specific sites within protein sequences across different lineages. plos.orgnih.gov Sites evolving under different selective pressures may indicate regions responsible for functional specialization. plos.orgnih.gov While specific detailed studies on AcoR ortholog functional divergence beyond its core role are less extensively documented in the provided context, the general principles of functional divergence in bacterial proteins, including changes in regulatory interactions and domain functions, apply. plos.orgplos.org

Comparative Study with Other NtrC/AAA+ Type Transcriptional Activators (e.g., NifA, NtrC, HoxA)

AcoR belongs to the large family of NtrC/AAA+ type transcriptional activators, which utilize the energy of ATP hydrolysis to remodel DNA and/or RNA polymerase, thereby activating transcription from σ⁵⁴-dependent promoters. nih.govresearchgate.netexpasy.org Comparisons with other well-characterized members of this family, such as NifA, NtrC, and HoxA, highlight both conserved features and unique aspects of AcoR. nih.govexpasy.orgasm.orgnih.govpsu.eduasm.org

Like NtrC, NifA, and HoxA, AcoR possesses the characteristic central AAA+ domain responsible for ATP binding and hydrolysis and interaction with σ⁵⁴. nih.govexpasy.orguniprot.orgnih.govpsu.edu These proteins also typically have a C-terminal DNA-binding domain, often a helix-turn-helix motif, and an N-terminal regulatory domain that senses specific signals. nih.govresearchgate.netexpasy.orguniprot.org

However, the nature of the N-terminal regulatory domain and the specific signals they respond to differ. NtrC is involved in nitrogen regulation and is often regulated by phosphorylation in its N-terminal receiver domain as part of a two-component system. expasy.orgnih.govpsu.edu NifA regulates nitrogen fixation genes and is sensitive to oxygen and fixed nitrogen levels, often interacting with an anti-activator protein like NifL. researchgate.net HoxA is involved in hydrogenase gene regulation. nih.govexpasy.orgnih.gov AcoR, in contrast, is primarily regulated by the presence of acetoin and carbon catabolite repression mediated by CcpA. researchgate.netnih.govuni-goettingen.deresearchgate.net The GAF domain in some AcoR proteins may be involved in acetoin sensing. researchgate.netuniprot.org

Despite these differences in regulatory input and biological function, the core mechanism of transcriptional activation via σ⁵⁴ and ATP hydrolysis is conserved across this family. researchgate.netexpasy.org Comparative analysis of the central AAA+ domains reveals highly conserved amino acid segments critical for this shared mechanism. nih.govpsu.edu

FeatureAcoRNtrCNifAHoxA
Primary FunctionAcetoin catabolism activationNitrogen regulation activationNitrogen fixation activationHydrogenase gene activation
σ Factor Dependenceσ⁵⁴σ⁵⁴σ⁵⁴σ⁵⁴
Key Regulatory SignalAcetoin, Carbon Catabolite RepressionNitrogen levels, PhosphorylationOxygen, Fixed Nitrogen, NifL interactionEnvironmental cues (e.g., H₂ levels)
Conserved DomainsAAA+, HTH, σ⁵⁴-binding, GAF (some)AAA+, HTH, σ⁵⁴-binding, Receiver (often)AAA+, HTH, σ⁵⁴-binding, NifL interactionAAA+, HTH, σ⁵⁴-binding

Note: This table is a simplification and domain architecture can vary among specific proteins within each family.

Insights into the Evolution of Metabolic Regulation

The study of AcoR and its homologs provides insights into the evolution of metabolic regulation in bacteria. The presence of conserved AcoR-like proteins and aco operons in diverse bacterial species suggests that the ability to utilize acetoin is an ancient metabolic capability. The conservation of the σ⁵⁴-dependent activation mechanism across various metabolic pathways (e.g., acetoin utilization, nitrogen fixation, hydrogen metabolism) points to a common evolutionary origin for this mode of transcriptional regulation. expasy.org

The diversification of the N-terminal regulatory domains in NtrC/AAA+ activators like AcoR, NtrC, NifA, and HoxA reflects adaptation to sense different environmental signals and regulate distinct metabolic pathways. expasy.orgnih.govpsu.edu This modularity, where different sensory domains are coupled with a conserved activation mechanism, is a key feature in the evolution of bacterial regulatory networks, allowing for the fine-tuning of metabolic responses to diverse environmental conditions. plos.orgasm.org

Furthermore, the interplay between specific regulators like AcoR and global regulators like CcpA in controlling acetoin metabolism illustrates how complex regulatory hierarchies have evolved to integrate specific metabolic pathways into the broader cellular metabolic state. researchgate.netnih.govuni-goettingen.de The evolutionary pressures driving the conservation of core catalytic and DNA-binding functions, while allowing for divergence in regulatory inputs, have shaped the diverse metabolic capabilities observed in bacteria.

Advanced Methodologies in Acor Protein Research

Genetic Engineering and Mutational Analysis

Genetic engineering and mutational analysis are foundational approaches to dissecting the function of proteins like AcoR. wikipedia.org By precisely altering the genetic code, researchers can observe the resulting effects on protein function and cellular processes. wikipedia.org

Targeted gene deletion, also known as gene knockout, is a powerful technique used to understand the role of a specific gene by observing the phenotype when it is inactivated or removed. wikipedia.orgwikipedia.org This process often involves homologous recombination, where an engineered DNA construct replaces the target gene. wikipedia.org In the context of the AcoR protein, creating an acoR null mutant has been instrumental. For instance, in Bacillus subtilis, transcription of the acoABCL operon, which is responsible for acetoin (B143602) utilization, is abolished in acoR mutants, demonstrating that AcoR is a positive regulator essential for the expression of this operon. nih.gov

Insertional mutagenesis is another method to disrupt gene function. This can be achieved using transposons or other mobile genetic elements that randomly insert into the genome. If an insertion occurs within the acoR gene or its regulatory regions, it can lead to a loss of function, providing clues about the protein's role in the cell.

Technique Description Application in AcoR Research Key Finding
Targeted Gene DeletionDeliberate removal or inactivation of the acoR gene. wikipedia.orgwikipedia.orgCreation of acoR null mutants in bacteria like Bacillus subtilis.Abolished transcription of the acoABCL operon, confirming AcoR as a positive regulator. nih.gov
Insertional MutagenesisDisruption of the acoR gene by the insertion of a foreign DNA sequence.Identification of AcoR function through loss-of-function phenotypes.Complements targeted deletion studies by confirming the role of AcoR in metabolic pathways.

Site-directed mutagenesis is a precise technique that allows for specific, intentional changes to the DNA sequence of a gene. foodsafety.institute This enables researchers to substitute, delete, or insert specific amino acids in the resulting protein, which is crucial for understanding the relationship between a protein's structure and its function. nih.govpatsnap.com

In the study of AcoR, site-directed mutagenesis can be used to identify critical amino acid residues. For example, as AcoR is believed to be a transcriptional activator, specific residues within its DNA-binding domain or domains responsible for interacting with RNA polymerase could be targeted. By mutating these residues and observing a loss of regulatory activity, their importance in the protein's mechanism can be confirmed. This approach helps to map functional domains and understand how AcoR binds to DNA and activates transcription. patsnap.com Challenges in this approach can include maintaining proper protein expression and stability after mutation. sigmaaldrich.com

Mutagenesis Target Hypothesized Function Experimental Outcome
Putative DNA-binding domainRecognition of upstream activating sequences of the aco operon.Altered or abolished binding to target DNA, leading to reduced or no transcription of the operon.
Putative ATPase domainEnergy provision for transcriptional activation.Inability to activate transcription, even if DNA binding is intact.
Residues at protein-protein interaction interfacesInteraction with sigma factors (e.g., σ54) or other regulatory proteins.Disrupted regulatory complex formation and loss of transcriptional activation.

Gene fusion reporter systems are invaluable tools for studying gene expression. wikipedia.org In this system, the regulatory region of a gene of interest is fused to a reporter gene, which encodes an easily detectable protein, such as β-galactosidase (lacZ). wikipedia.orgnih.gov The activity of the reporter protein then serves as a proxy for the transcriptional activity of the promoter being studied. nih.gov

An acoR'-'lacZ fusion has been used to analyze the expression of the acoR gene itself in B. subtilis. nih.gov Research using this system has revealed that the expression of acoR is not induced by its substrate, acetoin. nih.gov Instead, its expression is repressed by the presence of glucose, a mechanism mediated by the global carbon catabolite repression regulator, CcpA. nih.gov This demonstrates that the regulation of the regulator (AcoR) is a key control point in the acetoin catabolic pathway.

Biochemical and Biophysical Characterization Techniques

These techniques are essential for studying the this compound directly, outside of the cellular context, allowing for detailed analysis of its physical properties and molecular interactions. nih.govunesp.br

To perform biochemical and biophysical studies, the this compound must first be produced in large quantities and purified to homogeneity. nih.gov This is typically achieved through recombinant protein expression, where the acoR gene is cloned into an expression vector and introduced into a host organism, commonly Escherichia coli. nih.govbio-rad.com The host cells are then cultured and induced to produce the this compound.

Following expression, the cells are lysed, and the this compound is purified from the crude cell extract. thermofisher.com A common strategy is to express the protein as a fusion with an affinity tag (e.g., a polyhistidine-tag or GST-tag), which allows for efficient purification using affinity chromatography. nih.govthermofisher.com Once purified, the protein can be used in various in vitro assays.

EMSA, also known as a gel shift assay, is a widely used technique to study protein-DNA interactions in vitro. nih.govwikipedia.orglicorbio.com It is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing gel than the free, unbound DNA. thermofisher.com This method can be used to determine if the purified this compound is capable of binding to specific DNA sequences, such as the upstream activating sequences of the acoABCL operon. nih.gov By using competitor DNA sequences, the specificity of this interaction can also be determined. wikipedia.org

DNase I footprinting is a high-resolution technique used to identify the specific DNA binding site of a protein. iaanalysis.comwikipedia.org The principle is that a protein bound to DNA will protect the DNA from cleavage by the DNase I enzyme. wikipedia.org When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments. wikipedia.org This technique has been used to demonstrate a specific interaction of the CcpA protein in the upstream region of the acoR gene, suggesting that the repression of acoR transcription is mediated by the binding of CcpA to its promoter region. nih.gov Similarly, this method could be employed to precisely map the binding site of AcoR itself on the promoter of the acoABCL operon.

Technique Principle Information Gained for AcoR Research
EMSA Slower migration of protein-DNA complexes in a gel compared to free DNA. thermofisher.com- Confirms direct binding of AcoR to its target DNA.- Allows for the determination of binding affinity and specificity. nih.gov
DNase I Footprinting Protection of DNA from enzymatic cleavage by a bound protein. iaanalysis.comwikipedia.org- Precisely maps the nucleotide sequence where AcoR binds.- Revealed the binding site of the repressor CcpA on the acoR promoter. nih.gov

Quantitative Ligand Binding Studies

The function of transcriptional regulators like AcoR is intrinsically linked to their ability to recognize and bind specific small molecules (ligands) and DNA sequences. Quantitative ligand binding assays are crucial for elucidating these interactions, providing data on binding affinity, specificity, and stoichiometry. giffordbioscience.comwikipedia.org These assays are fundamental to understanding how AcoR senses cellular metabolic status and triggers a transcriptional response.

Commonly employed techniques include Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Fluorescence Polarization (FP): This technique is highly suited for studying the interaction between AcoR and its ligands or DNA operator sites. bmglabtech.com In a hypothetical FP-based assay, a small fluorescently-labeled molecule, such as a putative ligand or a short DNA sequence corresponding to the AcoR binding site, is used as a tracer. thermofisher.com When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low polarization of emitted light upon excitation with polarized light. nih.gov Upon binding to the much larger this compound, the rotational speed of the complex slows dramatically, leading to a significant increase in fluorescence polarization. thermofisher.comnih.gov By titrating unlabeled ligand or DNA, a competition assay can be established to determine the binding affinity (expressed as the dissociation constant, Kd, or inhibition constant, Ki) of various molecules to AcoR. giffordbioscience.combmglabtech.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This powerful technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. For AcoR, ITC could be used to measure the binding of acetoin or other potential effector molecules, revealing the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions. In a potential AcoR experiment, the protein would be immobilized on a sensor chip, and solutions containing potential ligands or DNA binding partners would be flowed over the surface. Binding events are detected as a change in the refractive index at the sensor surface, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

While these methods are standard for characterizing transcriptional regulators, specific quantitative binding data for the this compound is not extensively documented in publicly available literature. The application of these techniques would be a critical step in defining its precise molecular function and regulatory ligands.

Spectroscopic and Calorimetric Approaches for Allosteric Mechanism Analysis

Allostery, the process by which a binding event at one site affects the activity at a distant site, is central to the function of proteins like AcoR. biorxiv.orgnih.gov An effector molecule binding to a regulatory domain of AcoR induces conformational changes that modulate its DNA-binding activity. Spectroscopic and calorimetric methods are invaluable for probing these allosteric mechanisms. smu.edu

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary and tertiary structure of proteins. rug.nl The far-UV CD spectrum (190-250 nm) provides information on the protein's secondary structure content (α-helix, β-sheet). Changes in the far-UV CD spectrum of AcoR upon the addition of a ligand, such as acetoin, would indicate global conformational changes. The near-UV CD spectrum (250-320 nm) is sensitive to the environment of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) and can report on subtle changes in tertiary structure associated with allosteric activation. rug.nl

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan and tyrosine residues within AcoR can be used as a sensitive probe of its conformational state. Allosteric transitions can alter the local environment of these residues, leading to changes in fluorescence intensity or a shift in the maximum emission wavelength. These changes can be monitored to study the kinetics and thermodynamics of ligand-induced conformational changes. smu.edu

Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein by monitoring the heat absorbed as it is unfolded by increasing temperature. malvernpanalytical.comnih.gov The midpoint of this transition (Tm) is a measure of the protein's stability. By performing DSC experiments in the presence and absence of ligands, one can determine the effect of ligand binding on the stability of AcoR. An increase in Tm upon ligand binding is a hallmark of a stabilizing interaction and is often associated with allosteric regulation. nih.gov

While these techniques are powerful tools for studying allosteric mechanisms, detailed spectroscopic or calorimetric studies specifically analyzing the allosteric transitions in AcoR are not yet prevalent in the scientific literature. Such studies would be instrumental in deciphering how ligand binding signals are transmitted from the regulatory domain to the DNA-binding domain of the protein.

Structural Biology Approaches

Determining the three-dimensional structure of AcoR is essential for a mechanistic understanding of its function. Structural biology provides atomic-level insights into how AcoR recognizes its DNA targets, binds effector molecules, and undergoes allosteric conformational changes.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for determining high-resolution structures of proteins and their complexes. nih.gov

X-ray Crystallography: This technique requires the protein to be crystallized, after which the crystal is exposed to an X-ray beam. The resulting diffraction pattern can be used to calculate an electron density map and build an atomic model of the protein. While a full-length structure of AcoR is not yet available, a crystal structure of the C-terminal domain from a homologous protein in Pseudomonas aeruginosa has been solved (PDB ID: 5EXX), providing initial structural insights. uni-goettingen.de Obtaining a crystal structure of the full-length this compound, both alone and in complex with its DNA target and effector ligands, would be a major breakthrough, revealing the precise architecture of its domains and the molecular basis of its interactions.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful alternative to crystallography, particularly for large proteins and complexes that are difficult to crystallize. Samples are flash-frozen in a thin layer of vitreous ice, and images are collected using an electron microscope. Computational averaging of thousands of individual particle images allows for the reconstruction of a high-resolution 3D map. Cryo-EM would be an ideal method to study the structure of AcoR in complex with the σ54-RNA polymerase holoenzyme at the promoter, a large assembly that would be challenging to crystallize.

NMR spectroscopy is uniquely suited to study protein dynamics in solution over a wide range of timescales, from picoseconds to seconds. youtube.comutoronto.cad-nb.infomdpi.com This is critical for understanding allostery, which is an inherently dynamic process. biorxiv.org

Relaxation Dispersion NMR: These experiments can characterize conformational exchange processes occurring on the microsecond-to-millisecond timescale, which are often associated with enzymatic activity and allosteric regulation. By applying this technique to AcoR, researchers could potentially identify and characterize transient, low-population "excited states" that are critical for its activation mechanism but invisible to other structural methods.

Although NMR is a powerful tool for this class of protein, specific studies on the conformational dynamics of AcoR using NMR have not been widely published. Such investigations would provide an unprecedented view of the dynamic landscape that governs AcoR function.

Systems-Level Analysis

To fully understand the biological role of AcoR, it must be studied within the context of the entire cell. Systems-level approaches, such as transcriptomics and proteomics, aim to map the global regulatory networks that AcoR participates in and controls. nih.gov

Transcriptomics and proteomics provide a global view of gene expression at the RNA and protein levels, respectively, allowing for the identification of genes and pathways regulated by AcoR.

Transcriptomics (RNA-Seq and Microarrays): These techniques have been used to identify the AcoR regulon—the complete set of genes directly or indirectly controlled by AcoR. By comparing the transcriptomes of wild-type and acoR mutant strains, researchers can identify genes whose expression is dependent on AcoR. Studies in Bacillus subtilis have shown that AcoR is a positive regulator required for the expression of the acoABCL operon, which encodes the acetoin dehydrogenase complex. nih.gov The expression of acoR itself is repressed by glucose via the catabolite control protein A (CcpA). nih.govuni-goettingen.de Transcriptomic analyses in various bacteria have revealed how acoR expression changes under different environmental conditions, such as water stress or in the presence of certain chemicals. researchgate.netbiorxiv.org

The table below summarizes findings from a transcriptomic study in Pseudomonas putida KT2440, showing the change in expression of selected genes under water stress.

GeneProductLog2 Fold Change
acoR Acetoin catabolism regulatory protein-1.54
PP_0596 Beta-alanine–pyruvate (B1213749) transaminase2.72
arcC Carbamate kinase-2.64
arcA Arginine deiminase-3.11
Data adapted from a study on P. putida transcriptome dynamics.

Proteomics: While transcriptomics measures gene expression potential, proteomics measures the actual protein products. Techniques like mass spectrometry-based shotgun proteomics can quantify thousands of proteins in a cell. cancer.gov A comparative proteomic analysis of wild-type and acoR mutant strains would identify proteins whose abundance is controlled by AcoR, validating transcriptomic findings and potentially uncovering instances of post-transcriptional regulation. plos.org Furthermore, affinity purification-mass spectrometry (AP-MS) could be used to identify proteins that physically interact with AcoR, helping to build a comprehensive protein interaction network. nih.govresearchgate.net

Through these systems-level analyses, a detailed map of the AcoR regulatory network can be constructed, linking its molecular function to broader cellular physiology and metabolism.

Metabolomics for Pathway Flux Analysis

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens for understanding the functional consequences of genetic regulation. In the context of the this compound, metabolomics, particularly when coupled with metabolic flux analysis (MFA), offers a detailed view of how this transcriptional activator modulates metabolic networks. MFA is a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system, providing a dynamic picture of cellular metabolism. nih.govnih.gov

The this compound is a key transcriptional activator that, in conjunction with the alternative sigma factor σ⁵⁴ (also known as SigL), governs the catabolism of acetoin. nih.govnih.gov It positively regulates the expression of the acoABCL operon, which encodes the subunits of the acetoin dehydrogenase complex. nih.govasm.org This complex converts acetoin to acetyl-CoA, linking the acetoin utilization pathway to central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle. nih.govstring-db.org The expression of acoR itself is induced by acetoin and subject to carbon catabolite repression by glucose, mediated by the catabolite control protein A (CcpA). nih.govnih.gov

Metabolic flux analysis is instrumental in elucidating the in vivo activity of metabolic pathways. nih.gov By using isotopically labeled substrates, such as ¹³C-glucose or ¹³C-acetoin, researchers can trace the flow of carbon atoms through the metabolic network. frontiersin.org The distribution of these isotopes in various intracellular metabolites is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This data, combined with a stoichiometric model of the cell's metabolic network, allows for the calculation of intracellular metabolic fluxes. frontiersin.orgnih.gov

In studying the role of AcoR, a comparative metabolomic and flux analysis approach between a wild-type strain and an acoR mutant strain would be employed. In the presence of acetoin as a carbon source, the wild-type strain is expected to show a significant flux from acetoin to acetyl-CoA, which then enters the TCA cycle. nih.govnih.gov Conversely, in an acoR mutant, the acoABCL operon would not be transcribed, leading to a blockage in the acetoin catabolic pathway. nih.govasm.org

The anticipated results of such a comparative analysis are detailed in the following data tables. Table 1 illustrates the expected changes in the relative abundance of key metabolites, while Table 2 presents the predicted metabolic flux distribution.

Detailed Research Findings

A metabolomics analysis comparing a wild-type Bacillus subtilis to an acoR deletion mutant would reveal significant alterations in the levels of metabolites directly and indirectly associated with the acetoin catabolic pathway. When grown in a medium containing acetoin, the acoR mutant would be unable to utilize this carbon source effectively. nih.gov

Expected Metabolite Profile Changes:

Acetoin: A significant accumulation of intracellular and extracellular acetoin is expected in the acoR mutant compared to the wild-type, as its primary degradation pathway is inactivated. nih.gov

TCA Cycle Intermediates: Consequently, the levels of TCA cycle intermediates such as citrate, isocitrate, α-ketoglutarate, and succinate (B1194679) would likely be lower in the acoR mutant when acetoin is the primary carbon source.

Alternative Carbon Source Metabolites: If an alternative carbon source like glucose is present, the metabolic differences might be less pronounced, as the cells would preferentially utilize glucose due to catabolite repression of the aco operon. nih.gov However, even in mixed substrate conditions, the inability to co-metabolize acetoin would be evident.

The table below simulates the expected outcome of a semi-quantitative metabolomics experiment.

Table 1: Predicted Relative Abundance of Key Metabolites in Wild-Type vs. acoR Mutant

This interactive table illustrates the hypothetical changes in metabolite concentrations based on the known function of AcoR. Values represent relative abundance compared to a control condition.

MetaboliteWild-Type (Relative Abundance)acoR Mutant (Relative Abundance)PathwayExpected Change in Mutant
Acetoin0.510.0Acetoin Catabolism
Acetyl-CoA1.00.2Central Metabolism
Citrate1.00.3TCA Cycle
α-Ketoglutarate1.00.4TCA Cycle
Pyruvate1.01.2Glycolysis

Legend: ▲ (Increase), ▼ (Decrease), ▬ (No significant change). The data is hypothetical and for illustrative purposes.

Metabolic Flux Redistribution:

Metabolic flux analysis would provide quantitative insights into the redirection of carbon flow. In the wild-type strain grown on acetoin, a high flux through the acetoin dehydrogenase reaction would be observed. In the acoR mutant, this flux would be virtually zero. This blockage would force the cell to rely entirely on other available carbon sources, and if none are sufficient, growth would cease.

The table below models the predicted flux distribution through key metabolic pathways. Fluxes are normalized to a total carbon uptake rate of 100.

Table 2: Predicted Metabolic Flux Distribution in Wild-Type vs. acoR Mutant

This interactive table shows a simplified, hypothetical model of carbon flux distribution. Flux values are relative and normalized to the total substrate uptake rate.

Metabolic Pathway/ReactionWild-Type (Relative Flux)acoR Mutant (Relative Flux)Metabolic Role
Acetoin Uptake505Substrate Utilization
Acetoin → Acetyl-CoA480Acetoin Catabolism
Glycolysis5095Central Carbon Metabolism
Pyruvate → Acetyl-CoA4590Link to TCA Cycle
TCA Cycle9390Energy & Precursor Synthesis
Biomass Synthesis3025Growth

The data is hypothetical, based on the known regulatory function of AcoR, assuming a mixed substrate of glucose and acetoin.

These analyses collectively demonstrate that metabolomics combined with MFA is an indispensable tool for characterizing the functional role of regulatory proteins like AcoR. By quantifying the changes in metabolite pools and pathway fluxes, researchers can move beyond a qualitative understanding of gene function to a quantitative model of the metabolic network's response to genetic perturbation.

Acor Protein in Synthetic Biology and Biotechnology

Development of AcoR Protein-Based Inducible Gene Switches

The core function of the this compound in synthetic biology lies in its application as an inducible gene switch. nih.govresearchgate.net Researchers have successfully engineered AcoR-based systems, often referred to as acetoin-inducible gene expression systems (AIGES), to control the transcription of target genes. oup.comresearchgate.net These switches typically consist of two main components: the this compound fused to a transcriptional activation domain, and a promoter containing the specific DNA operator sequence that AcoR recognizes. oup.comresearchgate.net

In the absence of the inducer molecule, acetoin (B143602), the AcoR fusion protein does not bind to the operator sequence, and the target gene remains in an "off" state. researchgate.net When acetoin is introduced, it binds to the this compound, causing a conformational change that increases its affinity for the DNA operator sequence. oup.com This binding event recruits the transcriptional machinery to the promoter, initiating the expression of the downstream gene, thus turning the switch to the "on" state. oup.comresearchgate.net The response of these switches has been shown to be dose-dependent, allowing for fine-tuning of gene expression levels by varying the concentration of acetoin. nih.gov

Several studies have focused on optimizing these gene switches. For instance, AcoR proteins from different bacterial species, such as Bacillus subtilis, Bacillus licheniformis, and Bacillus pumilus, have been tested, with the B. subtilis AcoR demonstrating significant induction capabilities. nih.gov Further characterization has involved identifying the specific binding motif of AcoR within the operator sequence to enhance the switch's performance. researchgate.net

Applications in Controlled Transgene Expression Systems

The ability to precisely regulate gene expression is crucial for many applications in biotechnology and medicine. nih.gov AcoR-based inducible systems provide a robust platform for the controlled expression of transgenes in various cell types, including mammalian cells. nih.govoup.com

Engineering this compound for Mammalian Cell Regulation

A significant breakthrough has been the adaptation of the AcoR system for use in mammalian cells. nih.govoup.comethz.ch This was achieved by fusing the bacterial this compound to a mammalian transactivation domain, such as VP16. nih.govresearchgate.net This chimeric protein, when co-expressed with a reporter gene under the control of an AcoR-responsive promoter, enables acetoin-inducible gene expression in mammalian cell lines like HEK293T. nih.govoup.com This demonstrates the potential for using AcoR-based systems in therapeutic applications where precise control over the production of therapeutic proteins is required. nih.govnih.gov

Modular Design of this compound-Derived Biosensors

The modular nature of the this compound and its corresponding DNA binding site lends itself to the design of novel biosensors. nih.govmedcraveonline.comnih.gov By linking the AcoR system to a detectable output, such as the production of a fluorescent or luminescent protein, researchers can create biosensors that report the presence of acetoin or other target molecules. researchgate.netbakerlab.org The principle of these biosensors relies on the specific interaction between the analyte (acetoin) and the this compound, which then triggers a measurable signal. researchgate.net This modular design allows for the potential adaptation of the system to detect other molecules by engineering the ligand-binding domain of the this compound. nih.govparis-saclay.fr

This compound Variants and Their Performance in Inducible Gene Switches
This compound SourceTransactivation Domain FusionInducerObserved InductionReference
Bacillus subtilisVP16f-typeAcetoinGreatest induction among tested variants nih.gov
Bacillus licheniformisVP16f-typeAcetoinAcetoin-responsive nih.gov
Bacillus pumilusVP16f-typeAcetoinAcetoin-responsive nih.gov
Bacillus cereusVP16f-typeAcetoinNo significant acetoin-responsiveness nih.gov

Potential for Metabolic Engineering and Industrial Bioprocess Optimization

In metabolic engineering, the precise control of enzymatic pathways is essential for maximizing the production of desired compounds. nih.govalliedacademies.org AcoR-based inducible systems offer a powerful tool for optimizing metabolic fluxes by allowing for the timed and dose-dependent expression of key enzymes in a pathway. nih.govresearchgate.net This can help to avoid the accumulation of toxic intermediates and reduce the metabolic burden on the host organism. nih.gov

By placing genes encoding enzymes under the control of an acetoin-inducible promoter, industrial bioprocesses can be more efficiently controlled. alliedacademies.orgmdpi.com For example, the production of a particular metabolite could be switched on at a specific stage of fermentation by adding acetoin to the culture medium. This level of control can lead to increased yields and improved process robustness. researchgate.netmdpi.com The integration of such synthetic gene circuits is a key aspect of modern industrial biotechnology. researchgate.netmdpi.com

Future Prospects and Translational Research Directions

The future of this compound-based systems in synthetic biology and biotechnology appears promising. nih.govnih.govdanaher.com Ongoing research is likely to focus on further optimizing the existing gene switches for enhanced performance, including tighter off-state repression and higher on-state induction. nih.gov The exploration of AcoR orthologs from other organisms could lead to the discovery of new inducible systems with different inducer specificities and dynamic ranges. nih.gov

A key area for translational research is the application of AcoR-based systems in gene and cell-based therapies. nih.govnih.gov The ability to control the expression of therapeutic proteins with a small, FDA-approved molecule like acetoin is highly attractive. nih.gov For instance, research has demonstrated the potential of an acetoin-inducible system to control insulin (B600854) production in diabetic mice, normalizing blood glucose levels. nih.gov

Furthermore, the development of more sophisticated biosensors based on the AcoR platform could have applications in diagnostics and environmental monitoring. bakerlab.orgresearchgate.net The modularity of these systems allows for the creation of sensors for a wide range of analytes. nih.govnih.gov As our understanding of protein engineering and synthetic gene circuit design deepens, the versatility and utility of the this compound in translational research are expected to expand significantly. nih.govdanaher.comresearchgate.net

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